Tak-285

Descripción general

Descripción

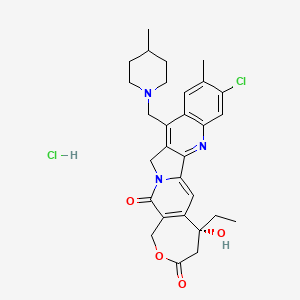

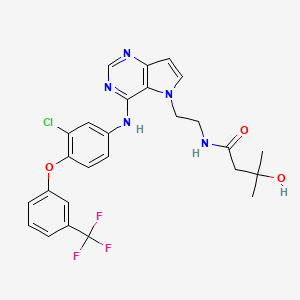

TAK-285 is a novel investigational dual HER2/EGFR inhibitor . It is a low-molecular-weight compound that was designed and synthesized by Takeda Pharmaceutical Company, Osaka, Japan . It specifically targets human epidermal growth factor receptor (EGFR) and HER2 .

Synthesis Analysis

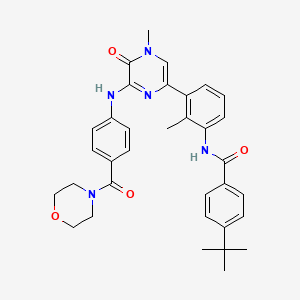

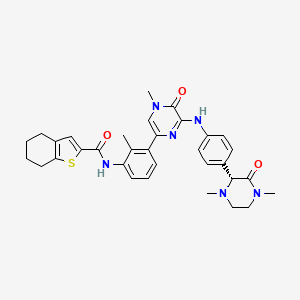

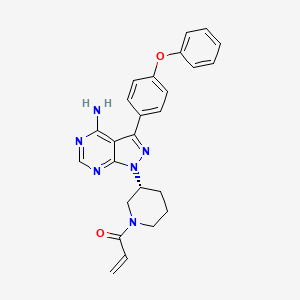

New TAK-285 derivatives were synthesized and biologically evaluated as dual EGFR/HER2 inhibitors . For instance, compound 9f exhibited IC50 values of 2.3 nM over EGFR and 234 nM over HER2, which is 38-fold of staurosporine and 10-fold of TAK-285 over EGFR .Molecular Structure Analysis

The molecular formula of TAK-285 is C26H25ClF3N5O3 . It has an exact mass of 547.16 and a molecular weight of 547.960 . The structure of TAK-285 was analyzed using docking and MD simulations coupled to the MMGBSA approach .Chemical Reactions Analysis

New TAK-285 derivatives were synthesized and characterized as dual EGFR/HER2 inhibitors . These derivatives showed IC50 values in the range of 1.0–7.3 nM and 0.8–2.8 nM against PC3 and 22RV1 prostate carcinoma cell lines, respectively .Physical And Chemical Properties Analysis

TAK-285 has a molecular formula of C26H25ClF3N5O3 and a molecular weight of 547.960 . The absorption of TAK-285 was rapid after oral dosing, and plasma exposure at steady-state increased in a dose-proportional fashion for doses ranging from 50 to 300 mg b.i.d .Aplicaciones Científicas De Investigación

Dual HER2/EGFR Inhibition in Cancer Treatment

TAK-285 is a dual erbB protein kinase inhibitor targeting human epidermal growth factor receptor (EGFR) and HER2. It has shown promise in phase I clinical trials, demonstrating a favorable toxicity profile and pharmacokinetics (PK) properties, warranting further evaluation. A partial response was observed in one patient with parotid cancer, highlighting its potential efficacy in cancer treatment (Doi et al., 2012).

Brain Penetration and Potential for Treating Brain Metastases

TAK-285 has been verified to penetrate the brain in rats, indicating potential for treating brain metastases in HER2 over-expressing metastatic breast cancer. This investigation used microdialysis to confirm the presence of unbound TAK-285 in the rat brain, suggesting its utility in addressing brain metastases, a significant concern for HER2+ cancer patients (Erdő et al., 2012).

Cooperative Regulation by HER2 and HER3

Research indicates that HER2 and HER3 cooperatively regulate tumor cell growth and determine sensitivity to TAK-285. This finding suggests that TAK-285's anti-tumor activity may be maximized in cancers where these receptors are co-expressed, providing a potential marker for identifying patients likely to respond to TAK-285 treatment (Takagi et al., 2009).

Antitumor Activity and CNS Penetration

TAK-285 has shown antitumor activity in cultured tumor cells, mouse and rat xenograft tumors, and an HER2-positive brain metastasis model. Its ability to penetrate the CNS and not be a substrate for P-glycoprotein (Pgp) efflux pump differentiates TAK-285 from other drugs, suggesting its potential in treating brain metastases alongside its antitumor activity (Nakayama et al., 2013).

Clinical Trial Findings

Phase I dose-escalation studies have assessed TAK-285's safety and pharmacokinetic profile in patients with advanced cancer. These studies identified an MTD and showed TAK-285's fast absorption and dose-proportional exposure increase, with CSF distribution in humans confirming its potential for treating CNS metastases (LoRusso et al., 2010).

Safety And Hazards

TAK-285 was well tolerated in a phase I first-in-human study . Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite . Safety data sheets recommend avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236136 | |

| Record name | TAK-285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tak-285 | |

CAS RN |

871026-44-7 | |

| Record name | TAK-285 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-285 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

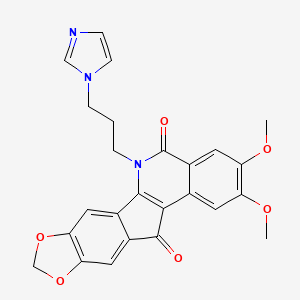

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)